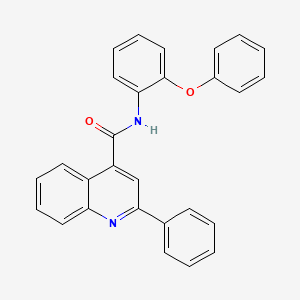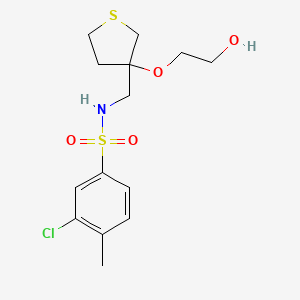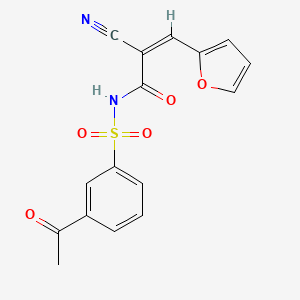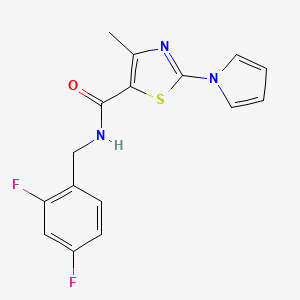
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group attached to the quinoline ring
Mechanism of Action
Target of Action
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has been studied for its potential biological activities The primary target of this compound is not explicitly mentioned in the available literature
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The specifics of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It is known that the compound has potential biological activities . The specifics of these effects and how they contribute to the compound’s overall activity require further investigation.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
Preparation Methods
The synthesis of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenoxy group is substituted onto the quinoline ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with a suitable amine, such as phenylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the phenyl or phenoxyphenyl groups are oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in the formation of N-(2-phenoxyphenyl)-2-phenylquinoline-4-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as dyes, pigments, and polymers, due to its unique chemical properties.
Comparison with Similar Compounds
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: can be compared with other similar compounds, such as:
N-(2-phenoxyphenyl)-2-phenylquinoline-4-amine: This compound differs by having an amine group instead of a carboxamide group, which can affect its chemical reactivity and biological activity.
4-N-(2-phenoxyphenyl)ethylquinazoline-4,6-diamine: This compound has a quinazoline core instead of a quinoline core, which can influence its binding affinity to molecular targets and its overall biological effects.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2/c31-28(30-25-17-9-10-18-27(25)32-21-13-5-2-6-14-21)23-19-26(20-11-3-1-4-12-20)29-24-16-8-7-15-22(23)24/h1-19H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXIYYHWDIELOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)
![3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2568528.png)
![N-[4-(furan-2-amido)phenyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2568529.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)

![2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2568534.png)
![1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2568535.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568538.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568544.png)
![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2568546.png)
![3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2568547.png)
![ethyl 2-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2568548.png)
